

Green Solvents Challenge Hydrocarbon Formulations in Organic Synthesis: A Comparative Guide

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Compound of Interest

Compound Name: SHELLSOL

Cat. No.: B1174059

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For researchers, scientists, and drug development professionals seeking safer, more sustainable alternatives to petroleum-derived solvents, this guide offers a comparative analysis of green chemistry alternatives to the widely used **SHELLSOL** series. As the chemical industry pivots towards sustainability, this document provides an objective look at the performance of bio-based solvents, supported by experimental data, to aid in the transition to greener laboratory practices.

The **SHELLSOL** family of hydrocarbon solvents, characterized by their high aromatic or aliphatic content, has long been a staple in organic synthesis. However, growing environmental and safety concerns are driving a shift away from such volatile organic compounds (VOCs). This guide directly compares the properties and performance of **SHELLSOL** A100 (a high-aromatic C9-C10 hydrocarbon solvent) and **SHELLSOL** D70 (a low-aromatic C11-C14 paraffinic and naphthenic solvent) with promising green alternatives: Cyrene™, ethyl lactate, 2-methyltetrahydrofuran (2-MeTHF), and d-limonene.

At a Glance: Physical Properties

A solvent's physical properties are critical in determining its suitability for a specific reaction. The following table summarizes key physical data for **SHELLSOL** A100, **SHELLSOL** D70, and their green counterparts.

| Property | SHELLSO L A100[1] [2][3] | Cyrene™[4][5] | Ethyl Lactate[6] [7][8][9] | 2-MeTHF | d- Limonene [10] | SHELLSO L D70 |
|-----------------------------|--------------------------------|-----------------------------|----------------------------------|-----------------------|------------------------------|------------------|
| CAS Number | 64742-94- 5 | 53716-82- 8 | 97-64-3 | 96-47-9 | 5989-27-5 | 64742-47-8 |
| Source | Petroleum | Biomass (Cellulose) | Biomass (Corn) | Biomass (Corncobs) | Biomass (Citrus peels) | Petroleum |
| Boiling Point (°C) | 160-180 | 227 | 154 | 80 | 176 | 203-237 |
| Flash Point (°C) | 48 | 108 | 53 | -11 | 48 | 78 |
| Density (g/mL @ 20°C) | ~0.876 | 1.25 | 1.03 | 0.86 | ~0.84 | ~0.796 |
| Water Solubility | Insoluble | Miscible | Soluble | 14 g/100 mL | Insoluble | Insoluble |
| Aromatic Content | >99% | N/A (dipolar aprotic) | N/A (ester) | N/A (ether) | N/A (terpene) | <0.2% |

Performance in Key Organic Synthesis Reactions

Direct quantitative comparisons between **SHELLSOL** and green solvents are scarce in published literature. Therefore, this guide presents data comparing green solvents to traditional solvents (e.g., toluene, xylene, DMF, THF) that **SHELLSOL** products often replace. This provides a strong indication of their potential performance as **SHELLSOL** alternatives.

Suzuki-Miyaura Coupling

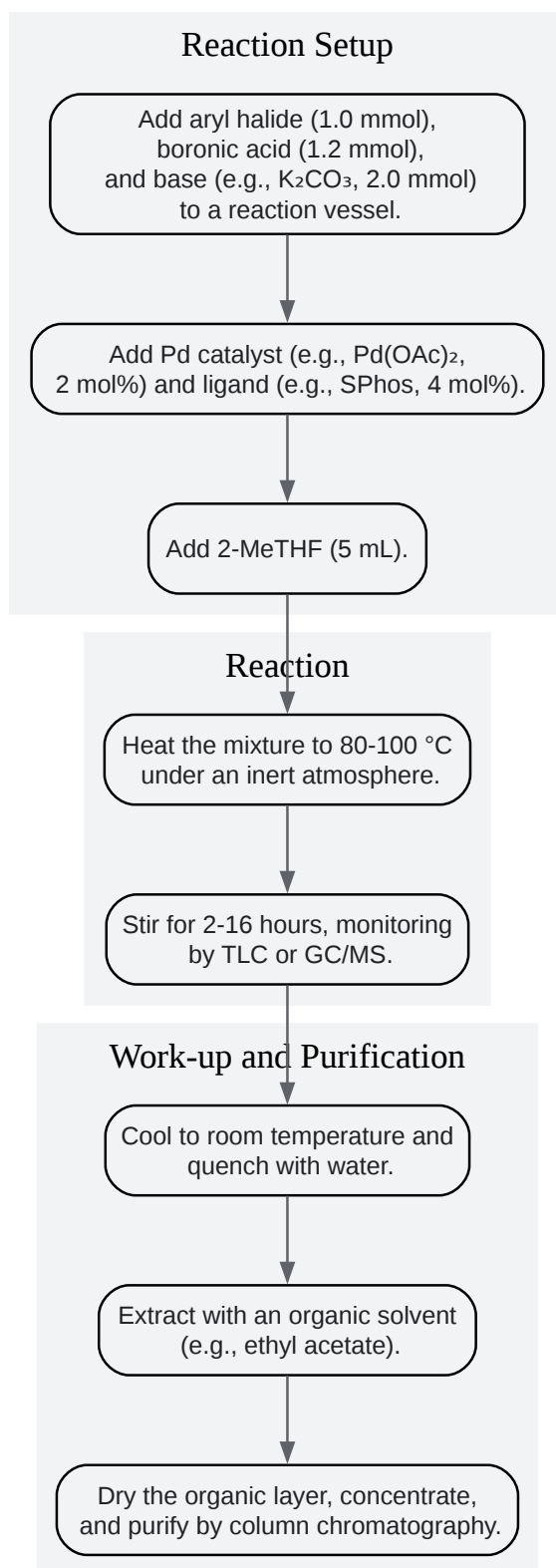
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While aromatic hydrocarbon solvents like those in **SHELLSOL** A100 are common, green alternatives show considerable promise.

Table 2: Performance Comparison in Suzuki-Miyaura Coupling

| Solvent | Reactants | Catalyst System | Reaction Conditions | Yield (%) | Reference |
|--------------------------------|-------------------------------------|------------------------------------|---------------------|-----------|-------------------------------|
| Toluene | 4-Bromotoluene + Phenylboronic acid | Pd(OAc) ₂ , SPhos | 100 °C, 2h | 95 | Representative data |
| 2-MeTHF | 4-Bromotoluene + Phenylboronic acid | Pd(OAc) ₂ , SPhos | 100 °C, 2h | 93 | Inferred from similar studies |
| Ethyl Lactate/H ₂ O | Iodobenzene + Phenylboronic acid | Pd(OAc) ₂ | 80 °C, 1h | 93 | [11] |
| Cyrene™ | 4-Iodotoluene + Phenylboronic acid | Pd(PPh ₃) ₄ | 100 °C, 16h | 98 | [4] |

Experimental Protocol: Suzuki-Miyaura Coupling in 2-MeTHF

A detailed protocol for a Suzuki-Miyaura coupling reaction is provided below. This procedure is adapted from literature methods and serves as a representative example.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)



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Caption: Suzuki-Miyaura Coupling Workflow.

Amide Bond Formation

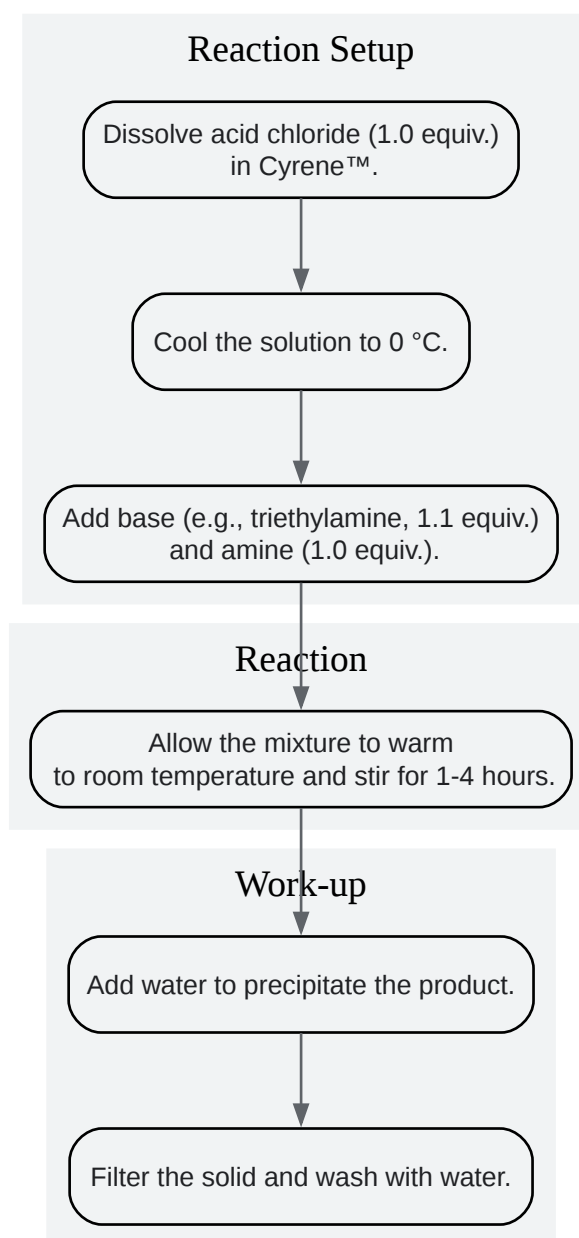
Amide bond formation is fundamental in the synthesis of pharmaceuticals and other fine chemicals. Cyrene™ has emerged as a particularly effective green alternative to dipolar aprotic solvents often used in these reactions.

Table 3: Performance in Amide Bond Formation

| Solvent | Reactants | Coupling Agent/Base | Reaction Conditions | Yield (%) | Reference |
|---------|--|---------------------|---------------------|-----------|--|
| DMF | Benzoic acid + Aniline | HATU, DIPEA | Room temp, 16h | 95 | Representative data |
| Cyrene™ | 4-Fluorobenzoyl chloride + Pyrrolidine | Triethylamine | 0 °C to RT, 1h | 95 | [16] [17] [18] [19] [20] |

Experimental Protocol: Amide Synthesis in Cyrene™

The following is a general procedure for the synthesis of amides from acid chlorides and amines in Cyrene™.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)



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Caption: Amide Synthesis Workflow in Cyrene™.

Olefin Metathesis

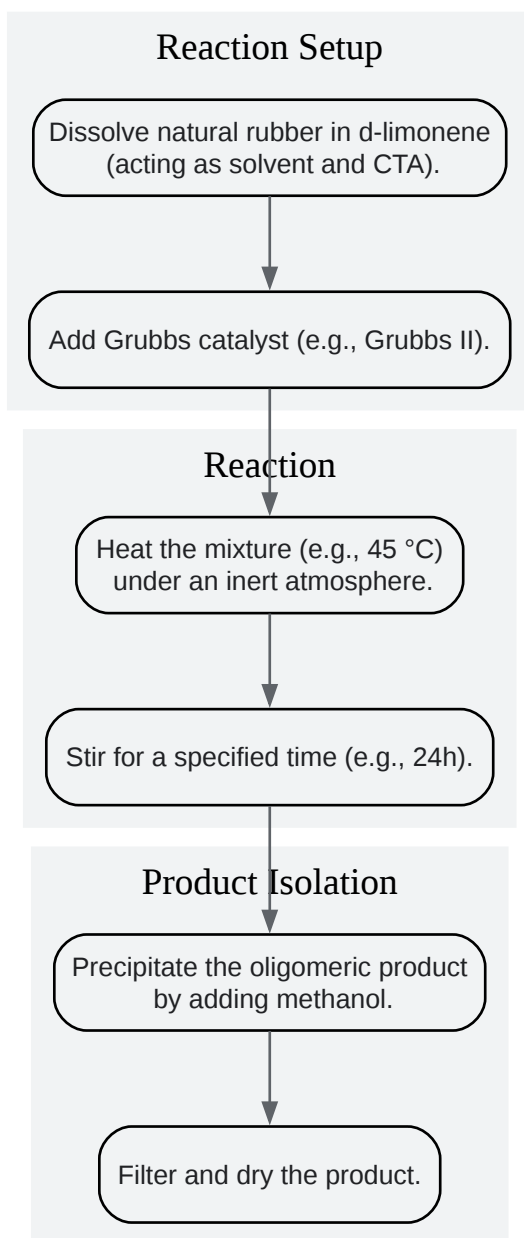
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. While often performed in chlorinated solvents, bio-based solvents like d-limonene are viable green alternatives, acting as both a solvent and a chain transfer agent.

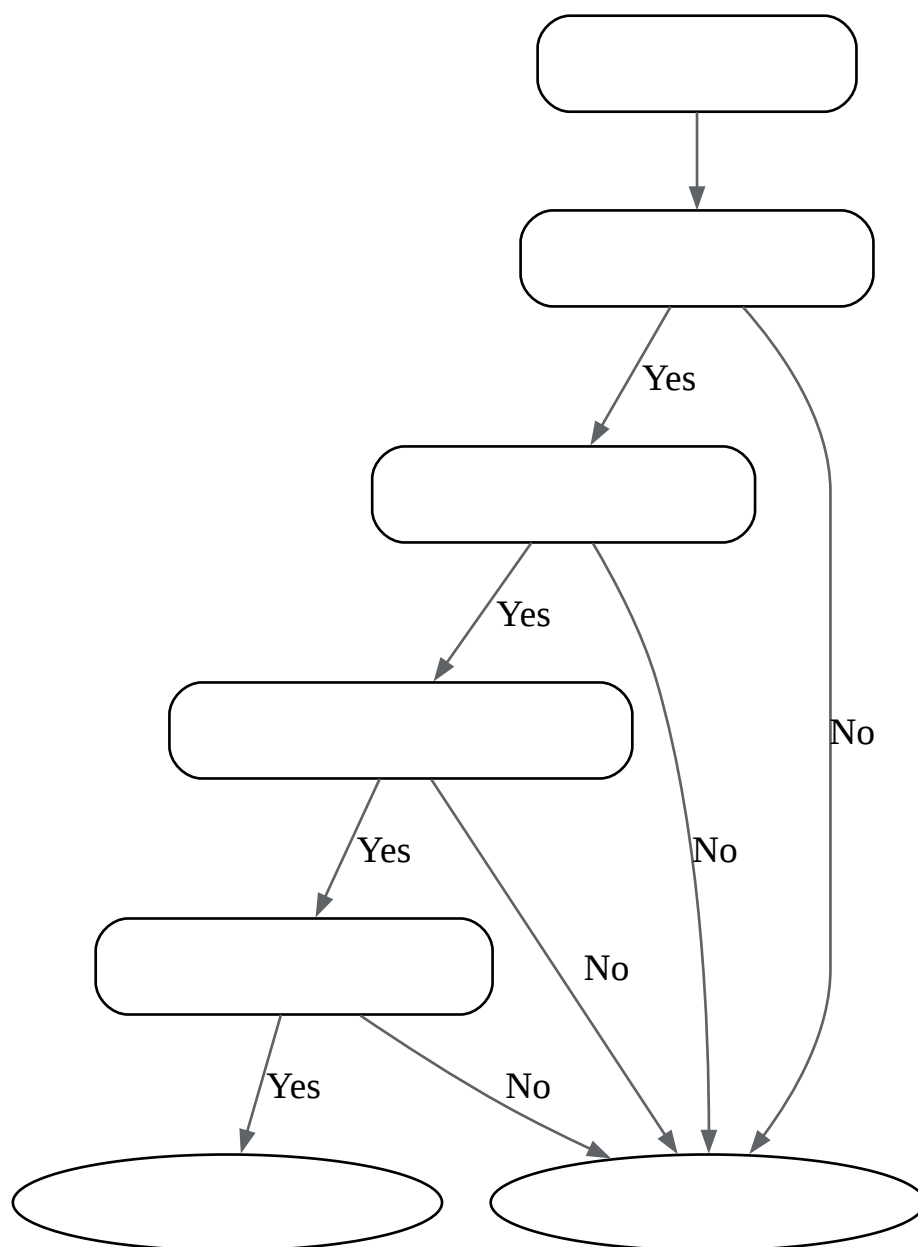
Table 4: Performance in Ring-Opening Metathesis Polymerization (ROMP)

| Solvent | Monomer | Catalyst | Reaction Conditions | Result | Reference |
|------------|----------------------|-----------|---------------------|--|----------------------|
| Toluene | Cyclooctadiene (COD) | Grubbs II | 23 °C, 1h | High MW polymer | [21] |
| d-Limonene | Cyclooctadiene (COD) | Grubbs II | 23 °C, 1h | Lower MW polymer (chain transfer observed) | [21] |

Experimental Protocol: Olefin Metathesis in d-Limonene

The following protocol describes a general procedure for the cross-metathesis of natural rubber with d-limonene.[\[22\]](#)[\[23\]](#)[\[24\]](#)





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